molecular formula C17H23FN2O2 B2651701 N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide CAS No. 1356703-91-7

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide

Katalognummer B2651701
CAS-Nummer: 1356703-91-7
Molekulargewicht: 306.381
InChI-Schlüssel: VATAHSADCLJGNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide, also known as ESN364, is a chemical compound that has emerged as a promising candidate for drug development in recent years.

Wirkmechanismus

The exact mechanism of action of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. In cancer research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid plaques. In Parkinson's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has several advantages for lab experiments, including its potent activity against a variety of diseases, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide, including:
1. Further exploration of its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigation of its potential as a neuroprotective agent in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
3. Development of more potent and selective analogs of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide.
4. Exploration of its potential as a tool for studying the role of CK2, beta-secretase, and monoamine oxidase B in disease progression.
5. Investigation of its potential as a therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
Conclusion
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide is a promising chemical compound that has shown potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its multi-step synthesis process has been well-established, and its mechanism of action is currently being investigated. While N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has several advantages for lab experiments, there is still much to be learned about its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and explore its potential in other diseases.

Synthesemethoden

The synthesis of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-difluoropyridine-4-carboxylic acid with N-methylpiperazine to form the intermediate 2-fluoro-N-methylpyridine-4-carboxamide. This intermediate is then reacted with 3-ethoxy-1-aminobutane in the presence of a catalyst to form the final product, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has demonstrated potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has shown potential as a neuroprotective agent by reducing the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to protect dopaminergic neurons from degeneration.

Eigenschaften

IUPAC Name

N-(3-ethoxyspiro[3.4]octan-1-yl)-2-fluoro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-3-22-14-11-13(17(14)7-4-5-8-17)20(2)16(21)12-6-9-19-15(18)10-12/h6,9-10,13-14H,3-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATAHSADCLJGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)N(C)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.